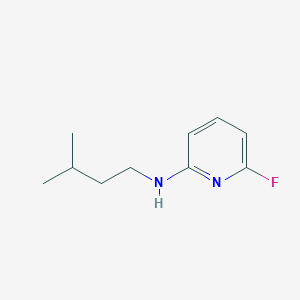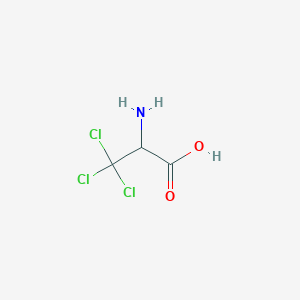![molecular formula C12H18N4O2 B13290973 Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate](/img/structure/B13290973.png)
Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₈N₄O₂. This compound is known for its unique tricyclic structure, which includes multiple nitrogen atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate can be compared with other similar compounds, such as ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate . While both compounds share a tricyclic structure with multiple nitrogen atoms, this compound is unique in its specific arrangement of atoms and functional groups, which can lead to different chemical properties and applications .
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
ethyl 4,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,8-diene-12-carboxylate |
InChI |
InChI=1S/C12H18N4O2/c1-2-18-12(17)15-5-3-10-9(8-15)11-7-13-4-6-16(11)14-10/h13H,2-8H2,1H3 |
InChI Key |
LCRKQUSDEZZREC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN3CCNCC3=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(2-Aminoethoxy)phenyl]cyclohexan-1-one](/img/structure/B13290908.png)

![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide](/img/structure/B13290916.png)


![2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid](/img/structure/B13290931.png)

![5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13290935.png)
![3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride](/img/structure/B13290941.png)

![2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine](/img/structure/B13290947.png)
